Fmoc-L-Prolinol

概要

説明

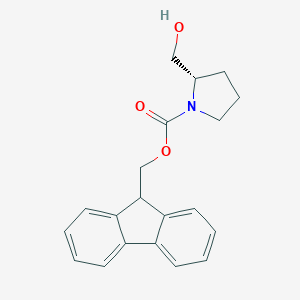

Fmoc-L-Prolinol, chemically designated as (S)-Fmoc-2-(hydroxymethyl)pyrrolidine (CAS No. 148625-77-8), is a chiral amino alcohol derivative widely used in peptide synthesis and combinatorial chemistry . Its structure comprises a pyrrolidine ring with a hydroxymethyl group at the 2-position, protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it valuable in solid-phase peptide synthesis (SPPS) . The compound’s molecular formula is C20H21NO3, with a molecular weight of 323.4 g/mol .

This compound is particularly noted for its role in preventing peptide aggregation during synthesis, a feature attributed to its ability to introduce conformational constraints via pseudoproline motifs . These motifs disrupt β-sheet formation, improving solubility and yield in challenging peptide sequences.

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-L-Prolinol can be synthesized by reacting L-prolinol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane . Another method involves the reaction of L-prolinol with N-dimethylaminomethylpyrrolidone in the presence of N-methylpyrrolidone, followed by removal of the protecting group using acid or base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to achieve the desired quality for commercial use .

化学反応の分析

Types of Reactions: Fmoc-L-Prolinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted prolinol derivatives

科学的研究の応用

Peptide Synthesis

Overview : Fmoc-L-prolinol serves as a key building block in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective reactions during solid-phase peptide synthesis (SPPS), facilitating the efficient formation of peptide bonds while preventing unwanted side reactions.

Case Study : In a study focused on synthesizing peptides with specific conformational properties, this compound was utilized to incorporate proline residues effectively. The stability of the Fmoc group under various conditions allowed for successful synthesis without significant degradation, underscoring its utility in generating high-purity peptides .

Drug Development

Overview : In pharmaceutical research, this compound is leveraged to create novel therapeutic compounds. Its unique structure can enhance the efficacy and reduce the side effects of drugs by improving their bioavailability.

Case Study : Research highlighted the use of this compound in developing peptide-based drugs targeting specific receptors involved in neurological disorders. By modifying the structure of existing peptides with this compound, researchers achieved improved binding affinity and selectivity, leading to promising results in preclinical trials .

Bioconjugation

Overview : this compound is employed in bioconjugation processes to facilitate the attachment of biomolecules to surfaces or other molecules. This application is crucial for creating targeted drug delivery systems and diagnostic tools.

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity and efficacy of drug delivery systems by attaching therapeutic agents to targeting ligands. |

| Diagnostic Tools | Used in the development of biosensors that require precise biomolecule attachment for functionality. |

Material Science

Overview : In material science, this compound is utilized to develop advanced materials that respond to environmental stimuli. Its unique properties contribute to enhancing mechanical and thermal characteristics.

Case Study : A study demonstrated the use of this compound in creating smart polymeric materials that exhibit changes in properties when exposed to specific stimuli (e.g., temperature or pH). These materials have potential applications in coatings and sensors .

Research in Neuroscience

Overview : this compound is being investigated for its potential role in modulating neurotransmitter systems, which could lead to breakthroughs in understanding and treating neurological disorders.

Case Study : Investigations into the effects of modified peptides containing this compound on neurotransmitter receptor activity revealed promising results. These modifications were shown to enhance receptor binding and activation, suggesting potential therapeutic applications for conditions such as depression and anxiety .

作用機序

Mechanism: Fmoc-L-Prolinol acts as a protecting group by forming a stable carbamate linkage with the amino group of amino acids. This linkage prevents the amino group from participating in unwanted reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base such as piperidine, which cleaves the carbamate linkage and releases the free amino group .

Molecular Targets and Pathways: The primary target of this compound is the amino group of amino acids in peptide synthesis. The compound does not have specific biological targets or pathways as its primary function is to protect the amino group during chemical reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Prolinol Derivatives

Prolinol derivatives vary in protecting groups and stereochemistry, significantly impacting their physicochemical properties and applications. Key examples include:

Key Differences :

- Protecting Groups: Fmoc offers base-labile deprotection (e.g., piperidine), whereas Boc requires acidic conditions (TFA) and Z-group removal often necessitates hydrogenolysis .

- Stereochemistry: D-Prolinol (R-configuration) is used in enantioselective catalysis, contrasting with L-Prolinol’s role in peptide synthesis .

Fmoc-Protected Amino Alcohols

This compound belongs to a broader class of Fmoc-amino alcohols, which differ in side-chain structure and hydrophobicity:

†CAS numbers inferred from structural analogs in and .

Functional Group Impact :

- Hydroxyl vs. Carboxylic Acid: Fmoc-Pro-OH is a carboxylate, enabling standard amide bond formation in SPPS, whereas this compound’s hydroxyl group requires activation for coupling (e.g., Mitsunobu reaction) .

- Hydrophobicity: Fmoc-L-Phenylalaninol’s benzyl group increases hydrophobicity, useful for membrane-associated peptides, while this compound’s pyrrolidine ring balances solubility and rigidity .

β-Amino Acid Analogs

This compound differs from β-amino acid derivatives like Fmoc-L-β-proline, which have extended backbones. For example:

- Fmoc-L-β-Proline : Synthesized via Arndt-Eistert homologation, these compounds exhibit altered conformational preferences and enhanced metabolic stability .

生物活性

Fmoc-L-Prolinol , a derivative of proline, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorene-9-methoxycarbonyl (Fmoc) protecting group on the amino acid proline. This modification enhances its stability and solubility, making it suitable for various biological applications.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

- Anticancer Activity : Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including glioblastoma and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

- Neuroprotective Effects : Research has suggested that this compound may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

The mechanisms underlying the biological activity of this compound are complex and multifaceted:

- Inhibition of Protein Kinases : this compound has been shown to inhibit specific protein kinases involved in cellular signaling pathways that regulate growth and apoptosis.

- Interaction with Receptors : It may interact with various receptors, influencing cellular responses such as inflammation and immune reactions.

- Oxidative Stress Reduction : The compound has antioxidant properties that help mitigate oxidative damage in cells, particularly in neuronal tissues.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Target Cells/Organisms |

|---|---|---|

| Anticancer | High | U87-MG (glioblastoma), A549 (lung) |

| Antimicrobial | Moderate | E. coli, S. aureus |

| Neuroprotective | Significant | SH-SY5Y (neuroblastoma) |

| Mechanism | Description |

|---|---|

| Protein Kinase Inhibition | Inhibits growth factor signaling pathways |

| Receptor Interaction | Modulates inflammatory responses |

| Antioxidant Activity | Reduces oxidative stress in neuronal cells |

Case Studies

- Anticancer Study : A study published in Nature evaluated the effects of this compound on U87-MG glioblastoma cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 25 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase-3 and -9 pathways .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus strains. The compound's mechanism was attributed to membrane disruption, leading to cell lysis .

- Neuroprotection in Models : In a neuroprotective study involving SH-SY5Y cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What is the recommended methodology for synthesizing Fmoc-L-Prolinol with high purity?

- Answer : this compound can be synthesized via carbodiimide-mediated coupling. A typical procedure involves activating Fmoc-protected amino acids (e.g., Fmoc-L-Pro-OH) with 1-hydroxybenzotriazole (HOBt) and ethyldiaminopropylcarbodiimide (EDC) in anhydrous solvents like DMF or dichloromethane. After reaction completion, purification is achieved via flash chromatography or reverse-phase HPLC, followed by lyophilization . Key parameters include maintaining a 0°C reaction temperature to minimize racemization and using molar ratios of 1:1 (acid:amine) with 1.2 equivalents of EDC .

Q. Which analytical techniques are essential for confirming this compound’s structural integrity?

- Answer : Nuclear magnetic resonance (¹H-/¹³C-NMR) is critical for verifying stereochemistry and Fmoc-group integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95%). For crystalline phases, X-ray diffraction can resolve atomic packing, though it may not reflect gel-phase conformations .

Q. How should this compound be handled to prevent degradation during experiments?

- Answer : Store the compound at +4°C in airtight, light-protected containers under inert gas (argon/nitrogen). Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the Fmoc group. Use anhydrous solvents (DMF, DMSO) for dissolution, and minimize contact with skin using nitrile gloves and fume hoods .

Q. What strategies mitigate aggregation during peptide synthesis involving this compound?

- Answer : Aggregation is minimized by incorporating pseudoproline dipeptides (e.g., this compound derivatives) to disrupt β-sheet formation. Use chaotropic agents (e.g., 2,2,2-trifluoroethanol) or elevated temperatures (40–60°C) to enhance solubility. Sonication or microwave-assisted synthesis can further reduce aggregation .

Q. How is this compound’s stability evaluated under varying pH conditions?

- Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 72 hours. NMR can identify hydrolysis byproducts (e.g., free prolinol), while dynamic light scattering (DLS) tracks particle size changes indicative of aggregation .

Advanced Research Questions

Q. How does this compound’s conformational flexibility influence its self-assembly into hydrogels?

- Answer : The pyrrolidine ring’s puckering and hydroxyl group orientation dictate hydrogen-bonding networks. Use circular dichroism (CD) to probe secondary structure in solution, and small-angle X-ray scattering (SAXS) to resolve fibrillar morphology in gels. Compare with derivatives like Fmoc-D-Prolinol to assess stereochemical effects .

Q. What experimental approaches resolve contradictions between crystal structures and gel-phase packing of this compound?

- Answer : Single-crystal X-ray diffraction may not reflect gel-phase packing due to solvent and kinetic effects. Pair fibre X-ray diffraction with computational modeling (e.g., molecular dynamics) to simulate gel networks. Solid-state NMR (ssNMR) can validate hydrogen-bonding patterns in hydrated vs. anhydrous states .

Q. How can pH be leveraged to modulate this compound’s gelation kinetics and mechanical properties?

- Answer : Adjust pH (4–8) using HCl/NaOH to protonate/deprotonate the hydroxyl group, altering hydrophobicity and H-bonding. Monitor gelation time via rheology (storage/loss modulus) and characterize stiffness with atomic force microscopy (AFM). For metastable gels, pH jumps can trigger rapid self-assembly .

Q. What methodologies differentiate this compound’s aggregation pathways from its non-Fmoc analogs?

- Answer : Use fluorescence assays (Thioflavin T for β-sheets, Nile Red for hydrophobicity) to track aggregation kinetics. Cryo-TEM visualizes fibril morphology, while isothermal titration calorimetry (ITC) quantifies thermodynamic driving forces (ΔH, ΔS). Compare with L-Prolinol to isolate Fmoc-group contributions .

Q. How do researchers troubleshoot low yields in this compound coupling reactions?

- Answer : Optimize coupling efficiency by screening activators (e.g., HATU vs. EDC/HOBt) and bases (DIEA vs. NMM). Monitor reaction progress via TLC or LC-MS. If racemization occurs, switch to racemization-suppressing additives (e.g., OxymaPure) or reduce reaction temperatures .

Q. Methodological Considerations

- Data Interpretation : Cross-validate structural data (e.g., XRD vs. ssNMR) to avoid overreliance on single techniques .

- Safety Protocols : Follow NIH guidelines for waste disposal and PPE usage, particularly for azide or heavy metal derivatives .

- Statistical Rigor : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUXXCOVGMCKQL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350932 | |

| Record name | Fmoc-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148625-77-8 | |

| Record name | Fmoc-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。